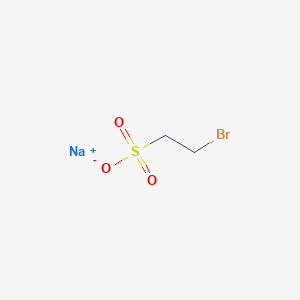

sodium;2-bromoethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-bromoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2-Bromoethanesulfonate from Ethylene Dibromide

This guide provides a comprehensive technical overview for the synthesis of sodium 2-bromoethanesulfonate, a key intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical principles, procedural intricacies, and critical safety measures associated with its preparation from ethylene dibromide and sodium sulfite.

Introduction and Strategic Importance

Sodium 2-bromoethanesulfonate (CAS 4263-52-9) is a vital reagent in organic synthesis, primarily utilized for introducing the ethanesulfonate moiety into molecules.[1][2] Its utility is pronounced in the pharmaceutical industry, for example, in the synthesis of taurine and its derivatives, which have a range of physiological functions.[3] The compound's structure, featuring a reactive bromine atom and a highly polar sulfonate group, makes it a versatile building block.[1] This guide focuses on the robust and well-established synthetic route from ethylene dibromide, offering insights into reaction optimization and safe handling.

The Underlying Chemistry: A Nucleophilic Substitution Approach

The synthesis of sodium 2-bromoethanesulfonate from ethylene dibromide is a classic example of a nucleophilic substitution reaction. In this process, the sulfite ion (

Reaction Mechanism

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfite ion attacks a primary carbon atom bearing a bromine atom, leading to a transition state where the nucleophile is forming a bond and the leaving group (bromide ion) is breaking its bond. This concerted mechanism results in the inversion of stereochemistry if the carbon were chiral, though in this case, the substrate is achiral.

A critical consideration in this synthesis is the potential for a second substitution reaction, where another sulfite ion could react with the remaining bromo- group of the product to form sodium ethane-1,2-disulfonate. To mitigate this side reaction, a large excess of ethylene dibromide is employed, which statistically favors the monosubstitution product.[4]

Caption: SN2 reaction pathway for the synthesis of sodium 2-bromoethanesulfonate.

Experimental Protocol: A Validated Methodology

The following protocol is a well-established procedure for the synthesis of sodium 2-bromoethanesulfonate, adapted from trusted sources.[4]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Ethylene Dibromide | 615 g (3.3 moles) | Electrophilic substrate |

| Anhydrous Sodium Sulfite | 125 g (1 mole) | Nucleophile |

| 95% Ethanol | 1250 mL | Solvent |

| Water | 900 mL | Co-solvent for sodium sulfite |

| 5-L Round-bottom flask | 1 | Reaction vessel |

| Mechanical Stirrer | 1 | Ensures homogenous mixing |

| Reflux Condenser | 1 | Prevents loss of volatile reactants |

| Separatory Funnel | 1 | Controlled addition of sulfite solution |

| Heating Mantle | 1 | Heat source |

| Evaporating Dish | 1 | For solvent removal |

| Buchner Funnel & Filter Flask | 1 | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4] The use of a water-ethanol mixture is crucial as it facilitates the dissolution of both the organic substrate and the inorganic salt.[4]

-

Initiation of Reaction: Begin stirring and heat the mixture to a gentle boil using a heating mantle.

-

Nucleophile Addition: In a separate beaker, dissolve 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Transfer this solution to the separatory funnel. Add the sodium sulfite solution dropwise to the boiling reaction mixture over approximately two hours.[4] A slow, controlled addition is critical to maintain a manageable reaction rate and prevent excessive side product formation.

-

Reflux: After the complete addition of the sodium sulfite solution, continue to boil the mixture under reflux for an additional two hours to ensure the reaction goes to completion.[4]

-

Solvent and Excess Reactant Removal: Reconfigure the condenser for distillation. Distill off the ethanol and the unreacted ethylene dibromide.[4] The recovered ethylene dibromide can be purified for reuse by diluting the distillate with a large volume of water.[4]

-

Crude Product Isolation: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath. The resulting solid is a mixture of sodium 2-bromoethanesulfonate, sodium bromide, and any unreacted sodium sulfite.[4]

-

Purification by Extraction and Recrystallization: The desired product is selectively extracted from the solid residue using approximately 2 liters of boiling 95% ethanol.[4] Sodium 2-bromoethanesulfonate is soluble in hot ethanol, while sodium bromide and sodium sulfite are sparingly soluble.

-

Crystallization: Allow the hot ethanolic extract to cool. The sodium 2-bromoethanesulfonate will crystallize out. The mother liquor can be used for a second extraction of the initial solid residue to improve the overall yield.[4]

-

Final Product Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. The product can be further purified by recrystallization from fresh 95% ethanol. Dry the purified crystals in an oven at 110°C.[4] The expected yield is between 165–190 g (78–90% of the theoretical amount).[4]

Caption: Step-by-step workflow for the synthesis of sodium 2-bromoethanesulfonate.

Safety and Handling: A Paramount Concern

Both ethylene dibromide and sodium 2-bromoethanesulfonate require careful handling due to their inherent toxicities.

-

Ethylene Dibromide: This compound is a known carcinogen and reproductive hazard.[5] It is toxic if inhaled, ingested, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Ethylene dibromide is also reactive with strong bases, metals, and oxidizing agents.[6]

-

Sodium Sulfite: While less hazardous than ethylene dibromide, sodium sulfite can cause skin and eye irritation. Inhalation of dust should be avoided.

-

Sodium 2-bromoethanesulfonate: This compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] Appropriate PPE should be worn during its handling and purification.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: Immediately call a poison center or doctor.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized sodium 2-bromoethanesulfonate, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonate group (

stretching vibrations). -

Nuclear Magnetic Resonance (NMR) Spectroscopy (

and -

Titration: The purity of the product can be assayed by titration of the bromide ion.[9]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2]

Conclusion

The synthesis of sodium 2-bromoethanesulfonate from ethylene dibromide is a well-documented and scalable process. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this important chemical intermediate. The key to a successful synthesis lies in the use of excess ethylene dibromide to favor monosubstitution and a meticulous purification process to isolate the final product in high purity.

References

-

Marvel, C. S., & Sparberg, M. S. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.

-

Marvel, C. S., & Bailey, C. F. (n.d.). Taurine. Organic Syntheses Procedure. Retrieved from [Link]

-

Reddit. (2013, September 11). I am carrying out an alkylation with sodium 2-bromoethanesulfonate and am having trouble removing the strating material from the product (reaction with an aniline) since they have similar solubilities. Do you have any suggestions on how I could purify the products from the starting material? r/chemistry. Retrieved from [Link]

-

Ferreira, A. R., et al. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(7), e02773-18. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - Sodium 2-bromoethanesulfonate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ethylene Dibromide. Retrieved from [Link]

-

MDPI. (n.d.). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4263-52-9 | Product Name : 2-Bromoethanesulfonic Acid Sodium Salt. Retrieved from [Link]

Sources

- 1. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. ETHYLENE DIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. A15076.22 [thermofisher.com]

mechanism of sodium 2-bromoethanesulfonate formation

An In-Depth Technical Guide to the Mechanistic Formation of Sodium 2-Bromoethanesulfonate

Introduction

Sodium 2-bromoethanesulfonate (SBES) is a vital reagent in the landscape of chemical synthesis, valued for its role as a versatile intermediate in the pharmaceutical and specialty chemical industries. Its utility is primarily derived from its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and a highly polar sulfonate group that imparts aqueous solubility.[1] This guide provides an in-depth exploration of the core mechanisms underpinning the formation of sodium 2-bromoethanesulfonate, tailored for researchers, scientists, and drug development professionals. We will dissect the prevalent synthetic methodologies, elucidating the causality behind experimental choices and grounding the discussion in established chemical principles.

Primary Synthesis Route: Nucleophilic Substitution of 1,2-Dibromoethane

The most established and widely documented method for the preparation of sodium 2-bromoethanesulfonate involves the reaction of 1,2-dibromoethane with sodium sulfite.[2][3] This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Core Reaction and Stoichiometry

The overall reaction is as follows:

BrCH₂CH₂Br + Na₂SO₃ → BrCH₂CH₂SO₃Na + NaBr

This reaction is typically conducted in a mixed solvent system, most commonly an ethanol-water mixture, to ensure the dissolution of both the organic substrate (1,2-dibromoethane) and the inorganic salt (sodium sulfite).[2]

Mechanistic Deep Dive: The SN2 Pathway

The formation of sodium 2-bromoethanesulfonate via this route is a concerted, single-step process characteristic of an SN2 mechanism.[4][5][6][7][8]

-

Nucleophilic Attack: The sulfite ion (SO₃²⁻), generated from the dissolution of sodium sulfite, acts as the nucleophile. The sulfur atom, being a soft nucleophile, readily attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside, at an angle of 180° to the carbon-bromine bond, to minimize steric hindrance and orbital repulsion.[4][5][6]

-

Transition State: As the sulfur-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This fleeting arrangement is known as the trigonal bipyramidal transition state, where the attacking sulfite and the leaving bromide are partially bonded to the carbon atom.[5]

-

Product Formation: The reaction concludes with the complete inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule) and the expulsion of the bromide ion as the leaving group.

Caption: SN2 mechanism for sodium 2-bromoethanesulfonate formation.

Causality Behind Experimental Choices

The success of this synthesis hinges on several critical experimental parameters:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Large excess of 1,2-dibromoethane (e.g., 3:1 molar ratio to sodium sulfite) | This is crucial to minimize the primary side reaction: the formation of disodium ethanedisulfonate (NaO₃SCH₂CH₂SO₃Na). By maintaining a high concentration of the mono-bromo intermediate's precursor, the probability of the sulfite ion reacting with another molecule of 1,2-dibromoethane is statistically favored over a second substitution on the newly formed sodium 2-bromoethanesulfonate.[2] |

| Solvent System | 50/50 ethanol/water mixture | This mixed-solvent system is a pragmatic choice to solubilize both the nonpolar organic reactant (1,2-dibromoethane) and the ionic nucleophile (sodium sulfite), ensuring they are in the same phase for the reaction to proceed efficiently.[2] |

| Temperature | Heating under reflux | The reaction requires thermal energy to overcome the activation energy barrier. Refluxing the mixture ensures a constant, elevated reaction temperature without the loss of volatile reactants or solvent. |

| Workup | Distillation followed by extraction with hot alcohol | After the reaction, the excess 1,2-dibromoethane and ethanol are removed by distillation. The desired product, sodium 2-bromoethanesulfonate, is then separated from the inorganic byproduct, sodium bromide, by extraction with hot 95% ethanol, leveraging its higher solubility in the hot alcohol compared to sodium bromide.[2] |

Optimized Protocol in Aqueous Media

A patented modification of this procedure utilizes water as the sole solvent, presenting a greener and potentially more scalable approach.[9] In this method, the reaction is carried out at 80-100°C. A key innovation in this protocol is the induction of crystallization by adding a small amount of sodium bromide to the cooled reaction mixture, which significantly improves the yield and purity of the final product.[9]

Caption: Optimized aqueous synthesis workflow.[9]

Alternative Synthesis Route: From Sodium Isethionate

An alternative, albeit less detailed in readily available literature, pathway to sodium 2-bromoethanesulfonate begins with sodium isethionate (sodium 2-hydroxyethanesulfonate).[2] This method involves the conversion of the hydroxyl group to a bromide.

Step 1: Formation of Sodium Isethionate

Sodium isethionate is synthesized through the ring-opening of ethylene oxide with sodium bisulfite.[10]

(CH₂)₂O + NaHSO₃ → HOCH₂CH₂SO₃Na

Step 2: Conversion to Sodium 2-Bromoethanesulfonate

The hydroxyl group of sodium isethionate is then substituted by a bromine atom using hydrobromic acid (HBr). This reaction is analogous to the conversion of primary alcohols to alkyl bromides.[11]

HOCH₂CH₂SO₃Na + HBr → BrCH₂CH₂SO₃Na + H₂O

The probable mechanism involves the protonation of the hydroxyl group by the strong acid (HBr) to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom in an SN2 fashion to displace the water molecule.

Caption: Plausible mechanism for the conversion of sodium isethionate to SBES.

Product Characterization

The identity and purity of synthesized sodium 2-bromoethanesulfonate can be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Two triplets corresponding to the two inequivalent methylene groups (-CH₂-Br and -CH₂-SO₃). The triplet for the methylene group adjacent to the bromine atom will be downfield compared to the one adjacent to the sulfonate group.[4] |

| ¹³C NMR | Two distinct signals for the two carbon atoms. |

| FT-IR | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹). A C-Br stretching band will also be present (typically around 600-700 cm⁻¹).[12][13] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the chemical formula C₂H₄BrNaO₃S (m/z = 210.9).[13] |

Safety, Handling, and Disposal

Sodium 2-bromoethanesulfonate

-

Hazards: Causes skin and serious eye irritation.[2]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool place.[2]

Key Reactants

-

1,2-Dibromoethane:

-

Hazards: Highly toxic if inhaled, in contact with skin, or if swallowed. May cause cancer. Toxic to aquatic life with long-lasting effects.[12][13][15]

-

Handling: Must be handled in a certified chemical fume hood with appropriate PPE.[1][15] Avoid all contact.

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[15][16]

-

-

Sodium Sulfite:

A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.

References

-

Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. [Link]

-

Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. [Link]

- Marvel, C. S.; Sparberg, M. S. Sodium 2-bromoethanesulfonate. Organic Syntheses, Coll. Vol. 2, p.97 (1943); Vol. 12, p.8 (1932).

-

PubChem. 2-Bromoethanesulfonic acid, sodium salt. [Link]

- Martin, J. M. L.; Taylor, P. R. (1997). Thermodynamic Properties of C1 and C2 Bromo Compounds and Radicals. A Relativistic ab Initio Study. The Journal of Physical Chemistry A, 101(34), 6153–6163.

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]

-

ResearchGate. Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. [Link]

- Google Patents.

-

Organic Syntheses. Taurine. [Link]

-

Chemistry Steps. The SN2 Reaction Mechanism. [Link]

-

Pharmaffiliates. CAS No : 4263-52-9 | Product Name : 2-Bromoethanesulfonic Acid Sodium Salt. [Link]

-

PubChem. 2-Bromoethanesulfonate. [Link]

-

PMC - NIH. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. [Link]

- Google Patents.

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2019, September 20). 7.10: The SN2 Mechanism. [Link]

-

YouTube. (2022, March 20). How Does SN2 Work? Step-by-Step Guide!. [Link]

-

Wikipedia. SN2 reaction. [Link]

-

YouTube. (2021, February 24). SN2 Reaction Mechanisms. [Link]

-

Standard Reference Data. (2009, October 15). Ideal gas thermodynamic properties of the eight bromo- and lodomethanes. [Link]

-

MDPI. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. [Link]

-

Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]

-

Scribd. Nucleophilic Substitution in Haloalkanes. [Link]

-

Sciencemadness.org. (2018, June 29). Neutralizing HBr reaction mixture. [Link]

- Google Patents.

-

YouTube. (2015, July 25). Make Hydrobromic Acid. [Link]

-

YouTube. (2014, October 28). How to make Hydrobromic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-Bromoethanesulfonic acid, sodium salt | C2H4BrNaO3S | CID 23666797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. lobachemie.com [lobachemie.com]

- 16. agilent.com [agilent.com]

sodium 2-bromoethanesulfonate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Sodium 2-Bromoethanesulfonate in Organic Solvents

Abstract

Sodium 2-bromoethanesulfonate (CAS No. 4263-52-9) is a pivotal reagent in organic synthesis and various biochemical applications.[1][2] Its utility, however, is intrinsically linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility of sodium 2-bromoethanesulfonate, addressing the notable scarcity of quantitative data in organic solvents within publicly available literature. We will first establish a theoretical framework grounded in physicochemical principles to predict solubility behavior. This is followed by a presentation of known solubility data and a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility in any solvent of interest. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile compound.

Introduction to Sodium 2-Bromoethanesulfonate

Sodium 2-bromoethanesulfonate is an organosulfur compound featuring a highly polar sodium sulfonate group and a reactive bromoethyl moiety.[1] This bifunctional nature makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[2] It appears as a white to off-white crystalline solid and is stable under recommended storage conditions.[1][3] While its role as a methanogenesis inhibitor in anaerobic digestion is well-documented, its primary application in the context of this guide is as a reagent in organic synthesis.[4]

A critical challenge for chemists working with this salt is its solubility profile. It is known to be highly soluble in water but is generally considered poorly soluble in most organic solvents.[5] This guide aims to demystify this behavior and provide a robust framework for its practical application.

Table 1: Physicochemical Properties of Sodium 2-Bromoethanesulfonate

| Property | Value | Source(s) |

| CAS Number | 4263-52-9 | [1][3][6] |

| Molecular Formula | C₂H₄BrNaO₃S | [3] |

| Molecular Weight | 211.01 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 283 °C (decomposes) | [3] |

| Water Solubility | 454 g/L at 20 °C | [6] |

| n-Octanol/Water Partition Coefficient (log P) | -3.26 | [6] |

The Theoretical Basis of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[7][8] For a solid to dissolve, the energy required to break the solute-solute interactions (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions (solvation energy).

The Molecular Dichotomy of Sodium 2-Bromoethanesulfonate

Sodium 2-bromoethanesulfonate is an ionic salt. Its structure consists of a sodium cation (Na⁺) and a 2-bromoethanesulfonate anion (BrCH₂CH₂SO₃⁻). This ionic nature is the dominant factor determining its solubility.

-

High Polarity and Ionic Character: The sodium sulfonate group is highly polar and capable of strong ion-dipole interactions with polar solvents.

-

Lattice Energy: As a crystalline salt, a significant amount of energy (lattice energy) is required to break apart the ionic crystal lattice.

Solubility in Water (A Polar Protic Solvent)

The exceptional solubility of sodium 2-bromoethanesulfonate in water (454 g/L) is a direct result of highly favorable solvation energy.[6] Water molecules, being highly polar and capable of hydrogen bonding, can effectively surround the Na⁺ and BrCH₂CH₂SO₃⁻ ions. The strong ion-dipole interactions release enough energy to overcome the compound's high lattice energy.

Predicted Solubility in Organic Solvents

The solubility in organic solvents is expected to be drastically lower due to less favorable solvation energies. The extremely low n-octanol/water partition coefficient (log P = -3.26) quantitatively confirms its profound hydrophilicity and lipophobicity.[6][9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack any significant dipole moment. They cannot form strong interactions with the ions, and the energy of solvation is far too low to overcome the lattice energy. Expected Solubility: Insoluble.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, THF, DMF): These solvents have dipole moments and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. While some solubility may be observed, it is unlikely to be high. Expected Solubility: Very Low to Sparingly Soluble.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group (-OH) capable of hydrogen bonding and strong dipole interactions. They are the most likely class of organic solvents to dissolve sodium 2-bromoethanesulfonate to any appreciable extent. Indeed, its purification often involves extraction with boiling 95% alcohol, indicating that solubility increases with temperature.[10] Expected Solubility: Sparingly to Moderately Soluble, especially at elevated temperatures.

The relationship between solvent type and expected solubility is visualized below.

Caption: Relationship between solvent properties and expected solubility.

Known and Predicted Solubility Data

While precise quantitative data in organic solvents is largely absent from the literature, we can consolidate known values and expert predictions into a practical reference table.

Table 2: Solubility Profile of Sodium 2-Bromoethanesulfonate

| Solvent | Solvent Type | Predicted/Known Solubility | Rationale / Citation |

| Water | Polar Protic | Highly Soluble (454 g/L at 20°C) | Strong ion-dipole interactions.[6] |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | Capable of H-bonding and strong dipole interactions. |

| Ethanol (95%) | Polar Protic | Sparingly Soluble (Higher at reflux) | Used for extraction/recrystallization at boiling point.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | High dielectric constant may facilitate some ion pair dissociation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Low to Sparingly Soluble | Polar nature allows for some solvation. |

| Acetonitrile | Polar Aprotic | Very Low Solubility | Lower polarity than DMF/DMSO. |

| Acetone | Polar Aprotic | Insoluble to Very Low Solubility | Limited polarity. |

| Dichloromethane (DCM) | Chlorinated | Insoluble | Low polarity. |

| Tetrahydrofuran (THF) | Ether | Insoluble | Low polarity, unable to overcome lattice energy. |

| Hexane / Heptane | Non-Polar | Insoluble | No significant dipole moment.[7][8] |

| Toluene | Aromatic | Insoluble | Low polarity. |

A Self-Validating Protocol for Experimental Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a gold-standard, reliable technique.[11] The protocol described below is designed to be self-validating by ensuring equilibrium is reached.

The Isothermal Shake-Flask Method

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.

Causality: Maintaining a constant temperature is critical because solubility is temperature-dependent.[8][12] Using an excess of solid ensures that the solution becomes saturated. The extended equilibration time and subsequent sampling are designed to confirm that the measured concentration is stable and represents the true equilibrium solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation:

-

To a series of 20 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 mL).

-

Add an excess of sodium 2-bromoethanesulfonate (e.g., 200 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a consistent speed for at least 24 hours.

-

-

Equilibrium Verification & Sampling:

-

After 24 hours, stop agitation and allow the solid to settle for 30 minutes.

-

Carefully withdraw a sample (e.g., 1.0 mL) from the clear supernatant. Filter this sample immediately through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE).

-

Precisely dilute the filtrate with a suitable solvent (e.g., high-purity water) for analysis.

-

Resume agitation of the vials for another 24 hours (total 48 hours).

-

Repeat the sampling and dilution process. If the concentration measured at 48h is within 5% of the 24h value, equilibrium can be considered reached. If not, continue for another 24 hours.

-

-

Quantification:

-

The choice of analytical method depends on available equipment.

-

Ion Chromatography (IC): This is an ideal method for quantifying the bromoethanesulfonate anion directly.

-

Gravimetric Analysis: A known volume of the clear filtrate can be transferred to a pre-weighed beaker, the solvent carefully evaporated, and the remaining solid massed. This is simple but can be prone to error if the solubility is very low.

-

HPLC with Mass Spectrometry (LC-MS): Highly sensitive and specific method for detecting the anion.

-

Conclusion and Practical Implications

Sodium 2-bromoethanesulfonate is a highly polar, ionic salt characterized by excellent solubility in water and poor solubility in the vast majority of organic solvents. Its solubility is expected to be highest in polar protic solvents, such as lower-alcohols, and this solubility is enhanced by an increase in temperature. For synthetic chemists, this profile necessitates careful solvent selection. Reactions may require the use of polar protic solvents, co-solvent systems with water, or phase-transfer catalysis to bring the salt into an organic phase. For purification, its insolubility in most organic solvents can be exploited for precipitation and washing, while recrystallization from hot alcohol/water mixtures is a viable strategy.[10][13] Given the scarcity of published quantitative data, the experimental protocol provided herein offers a reliable path for researchers to determine solubility values tailored to their specific needs, fostering more efficient and predictable process development.

References

-

Carl Roth GmbH + Co. KG. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl Roth. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl Roth. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%. Retrieved from Cole-Parmer. [Link]

-

PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from National Center for Biotechnology Information. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

-

Techiescientist. (n.d.). Factors affecting solubility. Retrieved from Techiescientist. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from UTD Chemistry Department. [Link]

-

ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). Taurine. Retrieved from Organic Syntheses. [Link]

-

Chemistry LibreTexts. (2025, October 3). Chapter 17.1: Determining the Solubility of Ionic Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

Weinert, Z. T., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S. [Link]

-

ResearchGate. (n.d.). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. Retrieved from ResearchGate. [Link]

- Google Patents. (2022). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability of Sodium 2-Bromoethanesulfonate in Aqueous Solution

Foreword: Understanding the Criticality of Stability

For researchers, scientists, and drug development professionals, the integrity of a reagent or intermediate is paramount. Sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na), a versatile and water-soluble organosulfonate, finds application in various synthetic and biochemical contexts. Its utility, however, is intrinsically linked to its stability in aqueous environments, a factor that can significantly impact reaction outcomes, product purity, and the overall reproducibility of experimental results. This guide provides a comprehensive technical overview of the aqueous stability of sodium 2-bromoethanesulfonate, offering both mechanistic insights and practical, field-proven methodologies for its assessment. By understanding the principles laid out in this document, you will be equipped to confidently handle and deploy this reagent in your critical applications.

Physicochemical Properties and Significance

Sodium 2-bromoethanesulfonate is a white to off-white crystalline powder with high solubility in water. This solubility is a key attribute, rendering it suitable for a wide array of aqueous-phase reactions. Its chemical structure features a primary bromoalkane moiety attached to an ethanesulfonate group. The highly polar sulfonate group confers the excellent water solubility, while the carbon-bromine bond represents the primary site of chemical reactivity and potential instability.

| Property | Value | Reference |

| Chemical Formula | C₂H₄BrNaO₃S | |

| Molecular Weight | 211.01 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility in Water | High (e.g., 100 mg/mL) | |

| Melting Point | 283 °C (decomposes) |

The Primary Degradation Pathway: Hydrolysis

The principal route of degradation for sodium 2-bromoethanesulfonate in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom bonded to the bromine atom.

The SN2 Mechanism

Given that the bromine atom is attached to a primary carbon, the hydrolysis of sodium 2-bromoethanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the incoming nucleophile (water) attacks the carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center (though in this achiral molecule, this is not observable).

The reaction can be depicted as follows:

Br-CH₂-CH₂-SO₃⁻ + H₂O → HO-CH₂-CH₂-SO₃⁻ + H⁺ + Br⁻

The organic product of this reaction is sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of sodium 2-bromoethanesulfonate is influenced by several key factors:

-

Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of hydrolysis. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. A study involving the autoclaving of a solution containing 2-bromoethanesulfonate observed its partial hydrolysis to isethionate, underscoring the impact of high temperatures.

-

pH: The hydrolysis of primary bromoalkanes can be influenced by pH. While water acts as the nucleophile in neutral solutions, under basic conditions (high pH), the more potent hydroxide ion (OH⁻) nucleophile will be present at a higher concentration, leading to a significantly faster rate of hydrolysis. Conversely, under strongly acidic conditions, the reaction rate is less affected as H₃O⁺ is not a nucleophile.

-

Nucleophile Strength and Concentration: Water is a relatively weak nucleophile. The presence of stronger nucleophiles in the aqueous solution will lead to competing substitution reactions, potentially at a much faster rate than hydrolysis.

Comprehensive Stability Assessment: A Protocol for Forced Degradation Studies

To thoroughly characterize the stability of sodium 2-bromoethanesulfonate, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to identify potential degradation products and pathways.

Objectives of the Forced Degradation Study

-

To identify the primary degradation products.

-

To elucidate the degradation pathways.

-

To demonstrate the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradation products).

-

To gain insight into the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

Detailed Protocols for Stress Conditions

Stock Solution Preparation: Prepare a stock solution of sodium 2-bromoethanesulfonate in high-purity water at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 24, 48, and 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at room temperature. Due to the expected rapid degradation, sample at shorter time intervals (e.g., 0.5, 1, 2, and 4 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Incubate the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Incubate a sealed vial of the stock solution in a water bath at 60°C.

-

Sample at various time points (e.g., 24, 48, and 72 hours).

-

Cool the aliquot to room temperature and dilute with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples.

-

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. Both High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are suitable techniques.

Proposed Ion Chromatography (IC) Method

Ion chromatography is particularly well-suited for separating and quantifying ionic species like 2-bromoethanesulfonate and its likely degradation product, isethionate.

-

Instrumentation: A Dionex (or equivalent) ion chromatograph with a conductivity detector.

-

Column: An anion-exchange column such as the Dionex IonPac AS11-HC (4 x 250 mm).

-

Mobile Phase: A gradient of sodium hydroxide (e.g., starting from 1 mM and ramping up to 60 mM).

-

Flow Rate: 1.0 mL/min.

-

Detection: Suppressed conductivity.

-

Rationale: This method provides excellent separation of small anionic species and is highly sensitive. The use of a hydroxide gradient allows for the elution of both weakly and strongly retained anions.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method can also be developed.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a small amount of an organic modifier like acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 205 nm), as the analyte lacks a strong chromophore.

-

Rationale: While lacking a strong chromophore, detection at low UV wavelengths is often feasible for sulfonates. The reversed-phase column will separate the compounds based on their polarity.

Anticipated Degradation Profile and Data Interpretation

Based on the forced degradation studies, the following outcomes are anticipated:

| Stress Condition | Expected Degradation | Primary Degradation Product |

| Acidic Hydrolysis | Moderate | Sodium Isethionate |

| Basic Hydrolysis | Rapid | Sodium Isethionate |

| Oxidative Stress | Minimal to None | None expected |

| Thermal Stress | Slow to Moderate | Sodium Isethionate |

| Photolytic Stress | Minimal to None | None expected |

The data from the stability-indicating method should be used to calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. This will allow for the determination of the degradation kinetics under each stress condition.

Recommendations for Storage and Handling

Based on the anticipated stability profile, the following recommendations are provided for the storage and handling of aqueous solutions of sodium 2-bromoethanesulfonate:

-

Storage Temperature: For long-term stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C) to minimize the rate of hydrolysis.

-

pH: Avoid highly basic conditions, as this will significantly accelerate degradation. If the application requires a basic pH, the solution should be prepared fresh and used promptly. Neutral or slightly acidic conditions are preferable for storage.

-

Protection from Light: While significant photolytic degradation is not expected, as a good laboratory practice, it is advisable to store solutions in amber bottles or protected from light.

-

Material Compatibility: Use glass or other inert containers for storage to prevent any potential interactions with the container material.

Conclusion

The stability of sodium 2-bromoethanesulfonate in aqueous solution is primarily governed by its susceptibility to hydrolysis via an SN2 mechanism, yielding sodium isethionate. The rate of this degradation is significantly influenced by temperature and pH. A thorough understanding of these factors, coupled with the implementation of robust stability-indicating analytical methods and forced degradation studies, is essential for ensuring the integrity and reliable performance of this important chemical reagent in research and development settings. By following the protocols and recommendations outlined in this guide, scientists can confidently manage and utilize sodium 2-bromoethanesulfonate in their aqueous-based applications.

References

-

Clark, J. (2023). Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. [Link]

-

Salvador, A. F., Cavaleiro, A. J., Paulo, A. M. S., Silva, S. A., Guedes, A. P., Pereira, M. A., Stams, A. J. M., Sousa, D. Z., & Alves, M. M. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(3), e01733-18. [Link]

-

ResearchGate. Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. [Link]

-

Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and water. Chemguide. [Link]

-

Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Rago, L., Guerrero, F. J., Baeza, J. A., & Guisasola, A. (2015). 2-Bromoethanesulfonate degradation in bioelectrochemical systems. Bioelectrochemistry, 106(Pt A), 105–109. [Link]

-

Marchlewicz, A., et al. (2023). Influence of temperature (a) and pH (b) on NSAID degradation by the bacterial consortium. ResearchGate. [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Rago, L., et al. (2022). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. PubMed. [Link]

-

Bennett, S. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies. MedCrave online. [Link]

-

Lee, Z. K., et al. (2023). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. ResearchGate. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Khan, N. J., et al. (2023). Quantification of Sodium from Food Sources by Using Various Analytical Techniques. Biologia (Lahore), 69(2), 66-75. [Link]

-

Barros, R. B. V., et al. (2020). Effect of 2-bromoethanesulfonate on anaerobic consortium to enhance hydrogen production utilizing sugarcane bagasse. ResearchGate. [Link]

A Comprehensive Technical Guide to Sodium 2-Bromoethanesulfonate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromoethanesulfonate is a versatile and highly functionalized organosulfur compound that has carved a niche in various scientific disciplines. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable, water-soluble sulfonate group, makes it an invaluable tool for organic chemists, biochemists, and pharmaceutical scientists. This guide provides an in-depth exploration of sodium 2-bromoethanesulfonate, its various synonyms, and its critical applications, with a focus on the underlying chemical principles and practical experimental considerations.

Nomenclature and Identification: A Guide to the Synonyms of Sodium 2-Bromoethanesulfonate

Navigating the chemical literature for a specific compound can often be complicated by the use of multiple synonyms and identifiers. A clear understanding of these is paramount for comprehensive literature searches and unambiguous communication in a research setting.

The most commonly used name for this compound is sodium 2-bromoethanesulfonate . However, it is frequently referred to by several other names, which can be broadly categorized as follows:

-

Variations in spelling and punctuation: "Sodium 2-bromoethanesulphonate" is a common alternative spelling.[1][2]

-

Based on the parent acid: "2-Bromoethanesulfonic acid sodium salt" is another widely used and descriptive synonym.[1][3][4][5]

-

Abbreviated and less specific names: In some contexts, it may be referred to as "Sodium bromoethylsulfonate".[1]

A comprehensive list of synonyms encountered in the chemical literature is provided in the table below for easy reference.

| Category | Synonym | Source(s) |

| IUPAC Name | sodium 2-bromoethanesulfonate | [1] |

| Parent Acid-Based | 2-Bromoethanesulfonic acid, sodium salt | [1][3][4][5] |

| 2-Bromoethanesulphonic acid sodium salt | ||

| Ethanesulfonic acid, 2-bromo-, sodium salt | [1] | |

| Alternative Spellings | Sodium 2-bromoethanesulphonate | [1][2] |

| Common/Abbreviated | Sodium bromoethylsulfonate | [1] |

| Sodium 2-bromoethylsulfonate | [2] |

In addition to these synonyms, a variety of registry numbers and codes are used to uniquely identify sodium 2-bromoethanesulfonate. These are crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 4263-52-9 | [3][6][7] |

| EC Number | 224-244-4 | [7] |

| PubChem CID | 23666797 | [1][3] |

| MDL Number | MFCD00007530 | [1][3] |

Physicochemical Properties

Sodium 2-bromoethanesulfonate is typically a white to off-white crystalline powder.[3] Its high solubility in water is a key feature, rendering it suitable for a wide range of aqueous reactions.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄BrNaO₃S | [3][6] |

| Molecular Weight | 211.01 g/mol | [3][6] |

| Melting Point | 283 °C (decomposes) | [7] |

| Solubility in Water | 100 mg/mL | [7] |

Core Applications in Scientific Research

The utility of sodium 2-bromoethanesulfonate stems from its ability to act as a bifunctional reagent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the sulfonate group imparts hydrophilicity and is generally chemically inert under many reaction conditions.

Organic Synthesis: A Versatile Building Block

Sodium 2-bromoethanesulfonate is a valuable reagent in organic synthesis, primarily for the introduction of the sulfoethyl group into organic molecules.

Synthesis of Taurine and its Derivatives:

One of the classic applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (2-aminoethanesulfonic acid), an important biological compound.[4][8] The reaction proceeds via a nucleophilic substitution of the bromide by ammonia.

Caption: Synthesis of Taurine from Sodium 2-bromoethanesulfonate.

Experimental Protocol: Synthesis of Taurine

This protocol is adapted from the established procedure found in Organic Syntheses.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia (specific gravity 0.9).

-

Reaction: Allow the solution to stand at room temperature for five to seven days. The progress of the reaction can be monitored by titrating the bromide ion concentration.

-

Workup: Evaporate the reaction mixture to dryness, with the final traces of water removed by heating on a steam bath.

-

Purification: Dissolve the residue in a minimal amount of hot water (approximately 500 mL). If the solution is colored, treat it with activated charcoal. Concentrate the colorless solution to about 65-70 mL and add 250 mL of 95% ethanol to induce crystallization.

-

Recrystallization: Collect the crude taurine by filtration and recrystallize by dissolving in hot water and adding 95% ethanol to a final concentration of 80%. This step is crucial for removing the sodium bromide byproduct.

Causality Behind Experimental Choices:

-

Excess Ammonia: The use of a large excess of ammonia serves two purposes: it acts as both the nucleophile and the solvent, and it drives the reaction to completion by Le Chatelier's principle.

-

Room Temperature Reaction: The reaction is allowed to proceed at room temperature over an extended period to favor the desired substitution reaction and minimize potential side reactions that might occur at elevated temperatures.

-

Ethanol Precipitation: Taurine is significantly less soluble in ethanol-water mixtures than in pure water, while sodium bromide has a different solubility profile, allowing for their separation by crystallization.

Proteomics and Biochemistry: A Tool for Cysteine Modification

In the field of proteomics and biochemistry, sodium 2-bromoethanesulfonate serves as an alkylating agent for cysteine residues in proteins. The thiol group of cysteine is a strong nucleophile and readily reacts with the electrophilic carbon bearing the bromine atom.

This modification is particularly useful for:

-

Preventing Disulfide Bond Formation: By alkylating free cysteine residues, the formation of disulfide bonds is blocked, which is often a necessary step in protein sequencing and mass spectrometry analysis to ensure proper protein unfolding and digestion.[9]

-

Introducing a Hydrophilic and Charged Moiety: The addition of the sulfoethyl group increases the hydrophilicity of the modified peptide, which can improve its solubility and alter its chromatographic behavior.

-

Protein Sequencing: The S-sulfoethylated cysteine derivative is stable under the conditions of Edman degradation, allowing for the unambiguous identification of cysteine residues during protein sequencing.[10]

Caption: Alkylation of a Cysteine Residue.

Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample

This is a general protocol for the in-solution alkylation of a purified protein sample.

-

Protein Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine HCl or 8 M urea) containing a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Incubate at an appropriate temperature (e.g., 37-56 °C) for 1 hour to ensure complete reduction of disulfide bonds.

-

Alkylation: Add a molar excess of sodium 2-bromoethanesulfonate to the reduced protein solution. The reaction is typically carried out in the dark for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to consume any unreacted sodium 2-bromoethanesulfonate.

-

Sample Cleanup: Remove the excess reagents and buffer components by dialysis, size-exclusion chromatography, or precipitation. The modified protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Self-Validating System:

The success of the alkylation can be validated by mass spectrometry. A successful modification will result in a specific mass shift in the cysteine-containing peptides corresponding to the addition of the sulfoethyl group (C₂H₄SO₃), which has a mass of 108.00 Da. The absence of unmodified cysteine residues and the presence of the expected mass shift in all cysteine-containing peptides would confirm the completeness of the reaction.

Microbiology: Inhibition of Methanogenesis

Sodium 2-bromoethanesulfonate is widely used in microbiology as a specific inhibitor of methanogenesis.[11] It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonate), a key cofactor in the final step of methane formation in methanogenic archaea. By competitively inhibiting the methyl-coenzyme M reductase enzyme system, sodium 2-bromoethanesulfonate effectively blocks the production of methane.[11]

This inhibitory action makes it an invaluable tool for:

-

Studying alternative metabolic pathways: By inhibiting methanogenesis, researchers can investigate other competing metabolic processes in anaerobic microbial communities, such as homoacetogenesis.

-

Enriching for specific microbial populations: The inhibition of methanogens can lead to the enrichment of other microorganisms that would otherwise be outcompeted.

-

Controlling methane production in industrial processes: In applications like anaerobic digestion for waste treatment, controlling methanogenesis can be desirable under certain conditions.

Caption: Mechanism of Methanogenesis Inhibition by BES.

Safety and Handling

Sodium 2-bromoethanesulfonate is an irritant to the skin and eyes.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

Sodium 2-bromoethanesulfonate, with its array of synonyms, is a cornerstone reagent in multiple scientific domains. Its utility in organic synthesis is well-established, particularly for the production of taurine and other sulfonated molecules. In the realm of proteomics, it provides a reliable method for the modification of cysteine residues, aiding in protein characterization. Furthermore, its specific inhibitory action on methanogenesis has made it an indispensable tool for microbiologists studying anaerobic ecosystems. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling is essential for leveraging its full potential in research and development.

References

- Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547-551.

-

PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Taurine. Retrieved from [Link]

- Marvel, C. S., & Bailey, C. F. (1932). Taurine. Organic Syntheses, 12, 86.

- Salvador, A. F., Cavaleiro, A. J., Paulo, A. M. S., Silva, S. A., Guedes, A. P., Pereira, M. A., Stams, A. J. M., Sousa, D. Z., & Alves, M. M. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(2), e01733-18.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 8. Taurine - Wikipedia [en.wikipedia.org]

- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 10. Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Sodium 2-Bromoethanesulfonate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

Sodium 2-bromoethanesulfonate (CAS 4263-52-9), a seemingly unassuming organosulfur compound, holds a significant position in the annals of chemical synthesis and has emerged as a pivotal tool in modern biochemical and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of its discovery, historical and contemporary synthesis methodologies, and its diverse applications. We will delve into the mechanistic intricacies of its role as a potent methanogenesis inhibitor, its utility as a versatile building block in organic synthesis, and its potential, though not yet fully realized, in the realm of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction and Physicochemical Properties

Sodium 2-bromoethanesulfonate is a white to off-white crystalline powder, highly soluble in water, a characteristic that renders it particularly useful in a variety of aqueous-phase reactions and biological systems.[1] Its structure features a two-carbon ethane backbone substituted with a bromine atom and a sulfonate group. This unique combination of a reactive bromine atom, which can readily participate in nucleophilic substitution reactions, and a stable, water-solubilizing sulfonate group underpins its versatility as a chemical reagent.[1][2]

| Property | Value | Source |

| CAS Number | 4263-52-9 | [3] |

| Molecular Formula | C₂H₄BrNaO₃S | [3] |

| Molecular Weight | 211.01 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 283 °C (decomposes) | [3] |

| Solubility | Soluble in water (100 mg/mL) | [3] |

Discovery and Historical Synthesis

The synthesis of sodium 2-bromoethanesulfonate has a well-documented history, with early methods providing the foundation for its widespread availability and use.

The Kohler Method: A Classic Approach

One of the earliest and most well-recognized methods for the synthesis of sodium 2-bromoethanesulfonate was detailed in the esteemed publication, Organic Syntheses, citing the work of Kohler. This procedure involves the reaction of ethylene dibromide with a solution of sodium sulfite in an alcohol-water mixture.

Causality Behind Experimental Choices:

-

Excess Ethylene Dibromide: The use of a significant excess of ethylene dibromide is a critical aspect of this synthesis. This stoichiometric imbalance favors the monosulfonation product, sodium 2-bromoethanesulfonate, by minimizing the competing reaction that would lead to the formation of the disubstituted product, sodium ethane-1,2-disulfonate.

-

Alcohol-Water Solvent System: The specific concentration of the ethanol-water solvent is noted as being important for achieving optimal yields. This is likely due to the need to create a reaction medium that can adequately dissolve both the organic ethylene dibromide and the inorganic sodium sulfite, facilitating their interaction.

-

Reflux Conditions: Heating the reaction mixture to boiling under reflux ensures a sufficient reaction rate for the nucleophilic substitution of one of the bromine atoms by the sulfite ion.

Experimental Protocol: The Kohler Method

Materials:

-

Ethylene dibromide (3.3 moles)

-

95% Ethanol (1250 mL)

-

Water (450 mL)

-

Anhydrous sodium sulfite (1 mole)

-

Water (for sodium sulfite solution, 450 mL)

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine the ethylene dibromide, 95% ethanol, and 450 mL of water.

-

Initiate stirring and heat the mixture to a boil.

-

Prepare a solution of anhydrous sodium sulfite in 450 mL of water.

-

Add the sodium sulfite solution dropwise to the boiling mixture via the separatory funnel over a period of approximately two hours.

-

After the addition is complete, continue to boil the mixture under reflux for an additional two hours.

-

Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide.

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

-

The solid residue contains sodium 2-bromoethanesulfonate, sodium bromide, and unreacted sodium sulfite. Extract the desired product from this mixture using 2 liters of boiling 95% ethanol.

-

Upon cooling the ethanolic solution, sodium 2-bromoethanesulfonate crystallizes. The mother liquor can be used for a second extraction of the residue.

-

The typical yield for this procedure is between 78-90%. The product can be further purified by recrystallization from ethanol.

Alternative Historical Synthesis

An alternative historical route to sodium 2-bromoethanesulfonate involves the treatment of ethylene oxide with sodium bisulfite to form sodium isethionate (sodium 2-hydroxyethanesulfonate). The resulting isethionate is then converted to the bromo-derivative by reaction with hydrobromic acid.

Modern Synthesis: A Greener Approach

More recent developments in the synthesis of sodium 2-bromoethanesulfonate have focused on improving yield, purity, and environmental friendliness. A patented method highlights a more streamlined and efficient process.

Key Improvements over the Kohler Method:

-

Aqueous Solvent: This method utilizes water as the sole solvent, eliminating the need for ethanol and simplifying the workup process. This "greener" approach is more suitable for large-scale industrial production.

-

Induced Crystallization: The addition of sodium bromide crystals to the reaction mixture after the initial reaction induces the crystallization of the product, leading to a higher purity of the isolated sodium 2-bromoethanesulfonate.

-

Higher Yield: This modern method boasts a product yield of over 95%, a significant improvement over the classic Kohler method.

Experimental Protocol: Modern Aqueous Synthesis

Materials:

-

1,2-dibromoethane (e.g., 80g)

-

Sodium sulfite aqueous solution (e.g., 250g containing 53.61g of sodium sulfite)

-

Sodium bromide crystals (e.g., 2g)

Procedure:

-

Add 1,2-dibromoethane to a three-necked flask and heat to 80-100 °C.

-

Dropwise, add the sodium sulfite aqueous solution to the heated 1,2-dibromoethane.

-

After the addition is complete, maintain the temperature and reflux for 0.5-1 hour.

-

Following the reflux period, add sodium bromide crystals to the reaction solution and stir for 0.1-0.5 hours.

-

Cool the mixture to 10-20 °C and allow it to stand for crystallization.

-

Filter the mixture to collect the crystals of sodium 2-bromoethylsulfonate.

Diagram of Synthesis Pathways

Caption: Synthesis routes to sodium 2-bromoethanesulfonate.

Applications in Research and Industry

Sodium 2-bromoethanesulfonate's unique chemical properties have led to its application in diverse scientific and industrial fields.

A Potent and Specific Inhibitor of Methanogenesis

Perhaps the most significant application of sodium 2-bromoethanesulfonate in modern research is as a specific inhibitor of methanogenesis, the biological production of methane.[4] This inhibitory action is rooted in its structural similarity to coenzyme M (2-mercaptoethanesulfonate), a key cofactor in the final step of methane formation in methanogenic archaea.

Mechanism of Inhibition:

The terminal step of methanogenesis is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This enzyme facilitates the reduction of methyl-coenzyme M to methane. Sodium 2-bromoethanesulfonate acts as a competitive inhibitor of MCR. Its bromoethane-sulfonate structure mimics the mercaptoethane-sulfonate structure of coenzyme M, allowing it to bind to the active site of the MCR enzyme. This binding, however, is non-productive and effectively blocks the access of the natural substrate, methyl-coenzyme M, thereby halting the production of methane. This specificity allows researchers to study methanogenic pathways and the roles of methanogens in various ecosystems without significantly impacting other microbial populations.[5]

Diagram of Methanogenesis Inhibition

Caption: Mechanism of methanogenesis inhibition by sodium 2-bromoethanesulfonate.

A Versatile Reagent in Organic Synthesis

The presence of a reactive bromine atom makes sodium 2-bromoethanesulfonate a valuable building block in organic synthesis. It can be used to introduce the ethansulfonate moiety into a variety of molecules through nucleophilic substitution reactions.

Synthesis of Taurine:

A classic example of its utility is in the synthesis of taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid with numerous physiological roles.[6][7] In this synthesis, sodium 2-bromoethanesulfonate is treated with an excess of aqueous ammonia. The amino group of ammonia acts as a nucleophile, displacing the bromide ion to form taurine.

Experimental Protocol: Synthesis of Taurine

Materials:

-

Sodium 2-bromoethanesulfonate (0.52 mole)

-

Concentrated aqueous ammonia (sp. gr. 0.9, approx. 2 liters)

-

Norite (optional, 5g)

-

95% Ethanol

Procedure:

-

Dissolve sodium 2-bromoethanesulfonate in concentrated aqueous ammonia.

-

Allow the solution to stand at room temperature for five to seven days. The reaction progress can be monitored by titrating the bromide ion concentration.

-

Evaporate the solution to dryness, with the final traces of water removed on a steam bath.

-

Dissolve the residue in a minimum amount of hot water (approx. 500 mL). If the solution is colored, it can be treated with Norite.

-

Concentrate the colorless solution to approximately 65-70 mL.

-

Add 250 mL of 95% ethanol to induce the crystallization of taurine, which will co-precipitate with some sodium bromide.

-

Collect the crude taurine by filtration.

-

Recrystallize the crude product by dissolving it in hot water and adding enough 95% ethanol to achieve a final concentration of 80% alcohol. This step is crucial for removing the sodium bromide impurity.

-

The yield of pure taurine is typically in the range of 48-55%.

Potential Applications in Drug Development and Polymer Chemistry

The introduction of a sulfonate group can significantly alter the physicochemical properties of a molecule, most notably by increasing its water solubility. This property is highly desirable in drug development, as improved solubility can lead to better bioavailability and formulation options.

While there are no widely marketed drugs that explicitly list sodium 2-bromoethanesulfonate as a direct precursor in their publicly available synthesis routes, its potential as a linker or a building block in pharmaceutical chemistry is significant. The bromoethylsulfonate moiety can be incorporated into larger molecules to enhance their aqueous solubility.

In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload.[8][9][10] The properties of the linker, including its solubility, can impact the overall efficacy and safety of the ADC. The hydrophilic nature of the ethansulfonate group makes sodium 2-bromoethanesulfonate an attractive, albeit not yet widely reported, candidate for the development of novel, water-soluble linkers.

In polymer chemistry, sodium 2-bromoethanesulfonate can be used to synthesize sulfonated polymers. These polymers can have applications in various fields, including as ion-exchange resins, and potentially in drug delivery systems where the controlled release of a therapeutic agent is desired.[11][12][13]

Safety and Handling

Sodium 2-bromoethanesulfonate is an irritant to the skin and eyes and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion